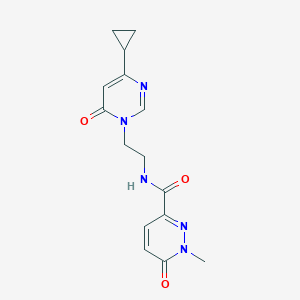

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is an intricate compound often examined in scientific research due to its diverse applications. This molecule, featuring multiple nitrogen and oxygen atoms, showcases complex reactivity and synthetic versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound often involves multi-step reactions starting from basic pyridazine and pyrimidine derivatives. A typical synthetic route might involve:

Formation of the pyrimidine nucleus: : Using starting materials like 4-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde.

Attachment of the ethyl linker: : Through nucleophilic substitution or addition reactions, introducing the 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl group.

Formation of the dihydropyridazine ring: : Via cyclization reactions involving appropriate reactants and catalysts.

Final acylation step: : Introducing the carboxamide group.

Industrial Production Methods

While industrial production would involve scaling up the aforementioned synthetic steps, additional considerations include optimizing reaction conditions for yield and purity, efficient use of solvents and reagents, and ensuring reaction scalability. Continuous flow chemistry might be employed for efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes

Oxidation: : Can involve the pyridazine or pyrimidine rings.

Reduction: : Typically focused on the ketone groups present in the structure.

Substitution: : Various substituents can be introduced onto the rings or side chains.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: : Using halogenated compounds or organometallic reagents under specific conditions.

Major Products

The resultant products depend heavily on the specific reactions and conditions employed, but typically involve modified derivatives of the original compound, with altered functional groups.

Aplicaciones Científicas De Investigación

The available search results provide information regarding the applications and properties of compounds similar to "4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid," but not specifically that exact compound. Based on the search results, the related compounds have scientific uses such as in medicinal chemistry and as potential antimicrobial and anticancer agents.

Related Compounds and Their Applications

- 3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid: This organic compound has a chlorinated aromatic ring, a methoxy group, and a carbamoyl group linked to a propanoic acid backbone. It has potential applications in medicinal chemistry and organic synthesis because its structural features may facilitate interactions with biological targets. It may interact with specific enzymes or receptors, modulating their activity, which could involve inhibition or activation of metabolic pathways, depending on the biological target.

- 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues: These compounds were designed based on the oxadiazole-linked aryl core of tubulin inhibitors and have been evaluated for anticancer activity. One compound, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, showed significant anticancer activity against SNB-19, NCI-H460, and SNB-75 cancer cell lines. Some of these compounds also showed promising antibacterial activity .

- Oxazolidinone derivatives: These have been identified as potent Factor Xa (FXa) inhibitors. One such derivative, BAY 59-7939, is a highly potent and selective, direct FXa inhibitor with excellent in vivo antithrombotic activity and is under clinical development for the prevention and treatment of thromboembolic diseases .

- 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives: The molecular structure and antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid and its derivatives have been studied. The results suggest that the hydrogen atom transfer (HAT) mechanism is thermodynamically more favored in the gas phase, while the sequential proton loss-electron transfer (SPLET) mechanism is more preferred in polar solvents. One derivative with R = t-Bu is predicted to be more antioxidant than ascorbic acid in both gas phase and polar solvents .

- Azole Derivatives: Some azole derivatives were prepared by replacing 4-(2-hydroxy-4-methylphenyl)-4-oxobutanoic acid with 4-(5-chloro-2 .

Table of Related Compounds and Their Applications

| Compound | Application |

|---|---|

| 3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid | Medicinal chemistry, organic synthesis, potential antimicrobial and anticancer properties |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Anticancer and antibacterial activity |

| Oxazolidinone derivatives | Factor Xa (FXa) inhibitors, prevention and treatment of thromboembolic diseases |

| 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives | Antioxidant activity |

| Azole Derivatives | Antimicrobial agents |

Potential Areas of Scientific Research for 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid

- Antimicrobial Research: Given the antimicrobial activities of related compounds, research into the antimicrobial properties of 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid could be valuable .

- Anticancer Research: Considering the anticancer activity of similar compounds, exploring the potential anticancer properties of 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid could yield significant results .

- Antioxidant Research: Based on the analysis of antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives, it may be worth studying the antioxidant activity of the title compound .

- Medicinal Chemistry: Given the potential applications of related compounds in medicinal chemistry, 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid could be investigated for its interactions with specific enzymes or receptors.

Mecanismo De Acción

The compound's mechanism of action can be attributed to its interactions with molecular targets, particularly enzymes and receptors. The presence of multiple nitrogen and oxygen atoms facilitates hydrogen bonding and other interactions, influencing its activity. The molecular targets often involve enzymatic sites or receptors where the compound can act as an inhibitor or modulator.

Comparación Con Compuestos Similares

Compared to other pyrimidine and pyridazine derivatives, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:

N-(2-(4-chloropyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

N-(2-(4-ethylpyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

These compounds share similar core structures but differ in their substituents, affecting their chemical behavior and applications.

So, there you go—a deep dive into the fascinating world of this compound. Fascinating stuff!

Actividad Biológica

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides an in-depth analysis of the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C15H18N4O2, indicating the presence of multiple functional groups that facilitate its interaction with biological targets. The structural features include:

- Cyclopropyl group : Enhances lipophilicity and modulates receptor interactions.

- Pyrimidine ring : Known for its role in various biological activities, particularly in enzyme inhibition.

- Dihydropyridazine moiety : Contributes to the compound's pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Initial studies suggest the following mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cell signaling and growth processes.

- Receptor Modulation : It may influence receptor activity, particularly those involved in metabolic regulation and neuropeptide signaling.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, related derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The cyclopropyl and pyrimidine components are crucial for their interaction with cancer-related targets.

Neuropharmacological Effects

Studies have highlighted the potential of this compound as a neuropharmacological agent. It may act on neuropeptide Y receptors, which are implicated in appetite regulation and obesity treatment. Antagonizing these receptors could provide a novel therapeutic approach for managing obesity.

Case Studies

Research Findings

Recent investigations into this compound have yielded promising results:

- In Vitro Studies : The compound exhibited potent inhibition of target enzymes at low micromolar concentrations.

- In Vivo Models : Animal studies indicated significant tumor stasis when administered orally, supporting its potential as an anticancer agent.

- Pharmacokinetics : Preliminary data suggest that the compound possesses favorable absorption and distribution characteristics.

Propiedades

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c1-19-13(21)5-4-11(18-19)15(23)16-6-7-20-9-17-12(8-14(20)22)10-2-3-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWSRRJZFQCLII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCCN2C=NC(=CC2=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.